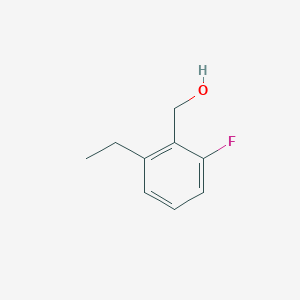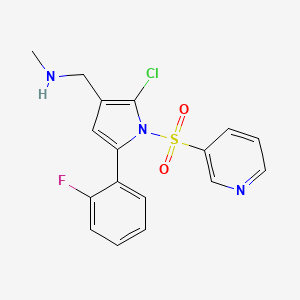
2-Chlor-Vonoprazan
Übersicht
Beschreibung
1-[2-chloro-5-(2-fluorophenyl)-1-pyridin-3-ylsulfonylpyrrol-3-yl]-N-methylmethanamine is a useful research compound. Its molecular formula is C17H15ClFN3O2S and its molecular weight is 379.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[2-chloro-5-(2-fluorophenyl)-1-pyridin-3-ylsulfonylpyrrol-3-yl]-N-methylmethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[2-chloro-5-(2-fluorophenyl)-1-pyridin-3-ylsulfonylpyrrol-3-yl]-N-methylmethanamine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Ich habe eine Suche nach wissenschaftlichen Forschungsanwendungen von „2-Chlor-Vonoprazan”, auch bekannt als „1-[2-Chlor-5-(2-Fluorphenyl)-1-pyridin-3-ylsulfonylpyrrol-3-yl]-N-methylmethanamin”, durchgeführt. Allerdings sind die spezifischen Details zu einzigartigen Anwendungen für diese Verbindung in der verfügbaren Literatur begrenzt. Nachfolgend finden Sie einige der Anwendungen, die für Vonoprazan gefunden wurden und aufgrund ihrer chemischen Ähnlichkeit für this compound relevant sein könnten:
Gastrointestinale Behandlung
Vonoprazan wird zur Behandlung von gastrointestinalen (GIT-)Geschwüren, Refluxösophagitis und zur Eradikation von Helicobacter pylori eingesetzt .
Spektrofluorimetrische Analyse
Es wurde eine ultrasensitive spektrofluorimetrische Methode zur Bestimmung von Vonoprazan in echtem humanem Plasma und zur Prüfung der Gleichförmigkeit des Gehalts entwickelt .
Ersatz für Säureblocker
Vonoprazan wirkt als neuartiger kaliumkompetitiver Säureblocker und hat sich als vielversprechender Ersatz für Protonenpumpenhemmer (PPI) erwiesen .
Behandlung von Sodbrennen
Vonoprazan hat sich bei der Behandlung von Sodbrennen bei nicht-erosiver Refluxkrankheit (NERD) als wirksam erwiesen und wurde in klinischen Studien mit Placebo verglichen .
Behandlung von H.-pylori-Infektionen
Die Wirksamkeit von Vonoprazan-Dual- und -Triple-Therapien bei der Behandlung von Helicobacter-pylori-Infektionen wurde in klinischen Studien nachgewiesen .
Wirkmechanismus
Target of Action
2-Chloro Vonoprazan, also known as 1-[2-chloro-5-(2-fluorophenyl)-1-pyridin-3-ylsulfonylpyrrol-3-yl]-N-methylmethanamine, primarily targets the H+, K±ATPase enzyme system . This enzyme system is located in the gastric parietal cells and is responsible for gastric acid secretion .
Mode of Action
2-Chloro Vonoprazan is a potassium-competitive acid blocker (PCAB) that inhibits the H+, K±ATPase enzyme system in a potassium-competitive manner . Through this mechanism, 2-Chloro Vonoprazan suppresses both basal and stimulated gastric acid secretion at the secretory surface of gastric parietal cells . After binding, 2-Chloro Vonoprazan’s positively charged N-methyl-amino side chain enables strong hydrogen bonding and charge interaction with the K+ site, therefore preventing K+ from binding to its site and inhibiting acid secretion in a K±competitive and reversible manner .
Biochemical Pathways
The primary biochemical pathway affected by 2-Chloro Vonoprazan is the gastric acid secretion pathway . By inhibiting the H+, K±ATPase enzyme system, 2-Chloro Vonoprazan prevents the secretion of gastric acid, thereby affecting the overall acidity of the stomach environment .
Pharmacokinetics
2-Chloro Vonoprazan is acid stable and rapidly absorbed fasting or fed, reaching Cmax by 1.5–2.0 hours . It dissociates slowly from its target (half-life of approximately 7.7 hours) . Its high pKa (>9) promotes accumulation in the canalicular space of parietal cells, where it competitively inhibits active and resting proton pumps . Interindividual variability in effect exists related to dose, sex, age, and CYP2C19 . No dosage adjustments are recommended for renal or liver disease .
Result of Action
The molecular and cellular effects of 2-Chloro Vonoprazan’s action primarily involve the suppression of gastric acid secretion . This results in an increase in gastric pH, which can help in the treatment of acid-related disorders such as gastroesophageal reflux disease (GERD), peptic ulcer disease, and Helicobacter pylori infection .
Action Environment
The action, efficacy, and stability of 2-Chloro Vonoprazan can be influenced by various environmental factors. For instance, the drug’s efficacy can vary based on the individual’s genetic makeup, such as the presence of CYP2C19 polymorphisms . Additionally, factors such as diet, co-administration with other medications, and the individual’s overall health status can also influence the drug’s action and efficacy .
Eigenschaften
IUPAC Name |
1-[2-chloro-5-(2-fluorophenyl)-1-pyridin-3-ylsulfonylpyrrol-3-yl]-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFN3O2S/c1-20-10-12-9-16(14-6-2-3-7-15(14)19)22(17(12)18)25(23,24)13-5-4-8-21-11-13/h2-9,11,20H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSLMSFPNMHPHQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(N(C(=C1)C2=CC=CC=C2F)S(=O)(=O)C3=CN=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


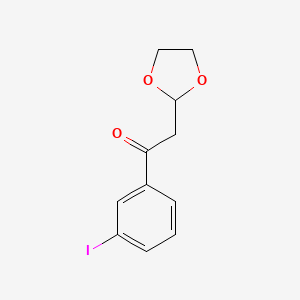
![Ethyl 6-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1530449.png)
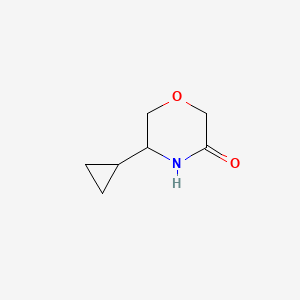
![(3R,5S)-5-[(Biphenyl-4-yl)methyl]-3-methylpyrrolidin-2-one](/img/structure/B1530454.png)

![7-Chloro-2-iodofuro[3,2-b]pyridine](/img/structure/B1530458.png)

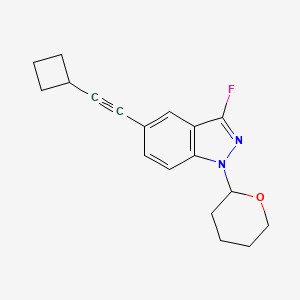
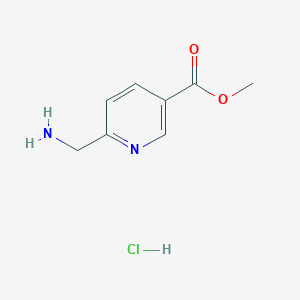

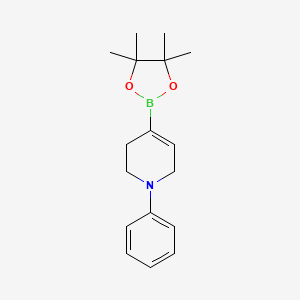
![6-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine](/img/structure/B1530467.png)
